![molecular formula C18H23ClN2O5 B4305164 3-(2-chloro-5-nitrophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid](/img/structure/B4305164.png)
3-(2-chloro-5-nitrophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid
Overview
Description
3-(2-chloro-5-nitrophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid is a synthetic organic compound that features a complex molecular structure It contains a chlorinated nitrophenyl group, a cyclohexylpropanoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-nitrophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid typically involves multi-step organic reactions. The process may start with the chlorination of a nitrophenyl precursor, followed by the introduction of the cyclohexylpropanoyl group through an amide bond formation. The final step involves the addition of the propanoic acid group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nitrophenyl and cyclohexyl groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-5-nitrophenyl)-3-aminopropanoic acid: Similar structure but lacks the cyclohexylpropanoyl group.
3-(2-chloro-5-nitrophenyl)-3-(cyclohexylamino)propanoic acid: Similar structure but with a different amide linkage.
Uniqueness
The unique combination of the chlorinated nitrophenyl group, cyclohexylpropanoyl group, and propanoic acid moiety sets this compound apart from its analogs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(3-cyclohexylpropanoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5/c19-15-8-7-13(21(25)26)10-14(15)16(11-18(23)24)20-17(22)9-6-12-4-2-1-3-5-12/h7-8,10,12,16H,1-6,9,11H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIVGWPJHXVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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